molecular formula C14H20BNO3 B6338288 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% CAS No. 2096341-47-6

5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95%

Cat. No. B6338288
CAS RN: 2096341-47-6
M. Wt: 261.13 g/mol
InChI Key: GUIULQJKDIPYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropoxypyridine-3-boronic acid pinacol ester (5CPP-3-BAPE) is a versatile synthetic reagent used in a variety of laboratory applications, including peptide and small molecule synthesis, drug discovery, and bioconjugation. 5CPP-3-BAPE is a boronic acid ester derivative of 5-cyclopropoxypyridine-3-carboxylic acid (5CPP-3-COOH), which is an aromatic carboxylic acid derived from pyridine. 5CPP-3-BAPE is a colorless, crystalline solid with a melting point of 74-78°C and a purity of 95%.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is based on the ability of boronic acids to form stable covalent bonds with certain molecules. In peptide synthesis, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% forms a covalent bond between the carboxyl group of an amino acid and the boronic acid of 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95%. In small molecule synthesis, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% forms covalent bonds between the boronic acid and the functional groups of the target molecule. In bioconjugation, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% forms covalent bonds between the boronic acid and the functional groups of the target molecule.
Biochemical and Physiological Effects
5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is not known to have any direct biochemical or physiological effects. However, it is important to note that the compounds synthesized using 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is its versatility and ability to form stable covalent bonds with a variety of molecules. 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is also easy to use and has a high purity of 95%. The main limitation of 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is its sensitivity to moisture, which can cause it to degrade.

Future Directions

The use of 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% can be expanded in a number of ways. For example, it could be used to synthesize a wider range of compounds for drug discovery, such as peptides, carbohydrates, and nucleotides. It could also be used in bioconjugation to attach larger molecules, such as enzymes and antibodies, to proteins and other biological molecules. Additionally, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% could be used to synthesize compounds for the study of enzyme-substrate interactions. Finally, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% could be used to synthesize compounds for the study of protein-protein interactions.

Synthesis Methods

5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is synthesized through a two-step process. First, 5CPP-3-COOH is reacted with boron tribromide (BBr3) in dichloromethane (CH2Cl2) at room temperature, forming an intermediate boronic acid ester. This intermediate is then reacted with pinacol (1,2-dihydroxyethane) in the presence of a base, such as potassium carbonate (K2CO3), to yield 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% as the final product.

Scientific Research Applications

5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is widely used in scientific research as a reagent for peptide and small molecule synthesis, drug discovery, and bioconjugation. It is used in peptide synthesis as a coupling reagent for the formation of amide bonds between amino acids. In small molecule synthesis, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is used to synthesize a variety of compounds, such as pyridines, amines, and alcohols. In drug discovery, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is used to synthesize compounds for the study of drug-receptor interactions. In bioconjugation, 5-Cyclopropoxypyridine-3-boronic acid pinacol ester, 95% is used to attach small molecules to proteins, peptides, and other biological molecules.

properties

IUPAC Name

3-cyclopropyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-12(9-16-8-10)17-11-5-6-11/h7-9,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIULQJKDIPYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139845
Record name Pyridine, 3-(cyclopropyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS RN

2096341-47-6
Record name Pyridine, 3-(cyclopropyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(cyclopropyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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